Reserpine Reserpine Reserpine is an alkaloid, derived from the roots of Rauwolfia serpentine and vomitoria, and an adrenergic uptake inhibitor with antihypertensive effects. Reserpine is lipid soluble and can penetrate blood-brain barrier. This agent binds and inhibits catecholamine pump on the storage vesicles in central and peripheral adrenergic neurons, thereby inhibiting the uptake of norepinephrine, dopamine serotonin into presynaptic storage vesicles. This results in catecholamines and serotonin lingering in the cytoplasm where they are destroyed by intraneuronal monoamine oxidase, thereby causing the depletion of catecholamine and serotonin stores in central and peripheral nerve terminals. Depletion results in a lack of active transmitter discharge from nerve endings upon nerve depolarization, and consequently leads to a decreased heart rate and decreased arterial blood pressure as well as sedative effects.
Reserpine is an oral antihypertensive medication that acts through inhibitor of alpha-adrenergic transmission and was one of the first antihypertensive agents introduced into clinical practice. Despite widescale use for many years, reserpine has not been shown to cause clinically apparent liver injury.
Reserpine, also known as serpalan or apoplon, belongs to the class of organic compounds known as yohimbine alkaloids. These are alkaloids containing the pentacyclic yohimban skeleton. The Yohimbinoid alkaloids contain a carbocyclic ring E arising through C-17 to C-18 bond formation in a corynantheine precursor. Reserpine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Reserpine has been detected in multiple biofluids, such as urine and blood. Within the cell, reserpine is primarily located in the cytoplasm and membrane (predicted from logP). Reserpine can be biosynthesized from reserpic acid. Reserpine is a potentially toxic compound.
Brand Name: Vulcanchem
CAS No.: 50-55-5
VCID: VC0192253
InChI: InChI=1S/C33H40N2O9/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,22+,24-,27-,28+,31+/m1/s1
SMILES:
Molecular Formula: C33H40N2O9
Molecular Weight: 608.7 g/mol

Reserpine

CAS No.: 50-55-5

Natural Products

VCID: VC0192253

Molecular Formula: C33H40N2O9

Molecular Weight: 608.7 g/mol

Reserpine - 50-55-5

CAS No. 50-55-5
Product Name Reserpine
Molecular Formula C33H40N2O9
Molecular Weight 608.7 g/mol
IUPAC Name methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Standard InChI InChI=1S/C33H40N2O9/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,22+,24-,27-,28+,31+/m1/s1
Standard InChIKey QEVHRUUCFGRFIF-MDEJGZGSSA-N
Isomeric SMILES CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC
Impurities Powdered Rauwolfia serpentia contains several alkaloids. Lactose, starch, or Rauwolfia serpentia containing a higher alkaloid content is added to the commercially available product so that it contains 0.15-0.20% of the reserpine-rescinnamine group alkaloids, calculated as reserpine.
Canonical SMILES COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC
Colorform White or pale buff to slightly yellowish powder
Long prisms from dil acetone
Melting Point 507 to 509 °F (decomposes) (NTP, 1992)
264.5 °C
264.5°C
Physical Description Reserpine appears as white or cream to slightly yellow crystals or crystalline powder. Odorless with a bitter taste. (NTP, 1992)
Solid
Description Reserpine is an alkaloid, derived from the roots of Rauwolfia serpentine and vomitoria, and an adrenergic uptake inhibitor with antihypertensive effects. Reserpine is lipid soluble and can penetrate blood-brain barrier. This agent binds and inhibits catecholamine pump on the storage vesicles in central and peripheral adrenergic neurons, thereby inhibiting the uptake of norepinephrine, dopamine serotonin into presynaptic storage vesicles. This results in catecholamines and serotonin lingering in the cytoplasm where they are destroyed by intraneuronal monoamine oxidase, thereby causing the depletion of catecholamine and serotonin stores in central and peripheral nerve terminals. Depletion results in a lack of active transmitter discharge from nerve endings upon nerve depolarization, and consequently leads to a decreased heart rate and decreased arterial blood pressure as well as sedative effects.
Reserpine is an oral antihypertensive medication that acts through inhibitor of alpha-adrenergic transmission and was one of the first antihypertensive agents introduced into clinical practice. Despite widescale use for many years, reserpine has not been shown to cause clinically apparent liver injury.
Reserpine, also known as serpalan or apoplon, belongs to the class of organic compounds known as yohimbine alkaloids. These are alkaloids containing the pentacyclic yohimban skeleton. The Yohimbinoid alkaloids contain a carbocyclic ring E arising through C-17 to C-18 bond formation in a corynantheine precursor. Reserpine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Reserpine has been detected in multiple biofluids, such as urine and blood. Within the cell, reserpine is primarily located in the cytoplasm and membrane (predicted from logP). Reserpine can be biosynthesized from reserpic acid. Reserpine is a potentially toxic compound.
Shelf Life UPON STANDING SOLN ACQUIRE YELLOW COLOR WITH PRONOUNCED FLUORESCENCE, ESP AFTER ACID ADDITION OR EXPOSURE /TO LIGHT/.
Solubility less than 1 mg/mL at 72° F (NTP, 1992)
73 mg/L (at 30 °C)
1.20e-04 M
Freely sol in chloroform (approx. 1 g/6 ml), methylene chloride, glacial acetic acid; sol in benzene, ethyl acetate; slightly sol in acetone, methanol, alcohol (1 g/1800 ml), ether, and in aq solns of acetic and citric acids.
In water, 73 mg/l @ 30 °C
1.13e-02 g/L
Synonyms Raunervil
Raupasil
Rausedil
Rausedyl
Reserpine
Serpasil
Serpivite
V Serp
V-Serp
PubChem Compound 5770
Last Modified Nov 11 2021
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